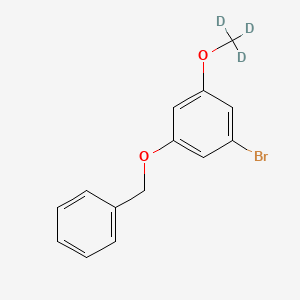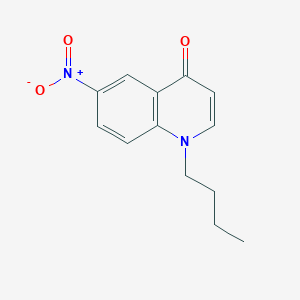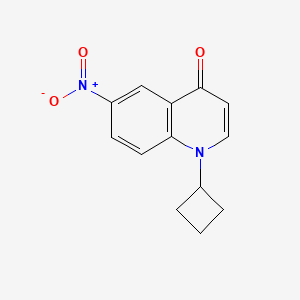
3,5-Dibromo-2,4-dimethoxybenzoic acid
Vue d'ensemble
Description
3,5-Dibromo-2,4-dimethoxybenzoic acid is a useful research compound. Its molecular formula is C9H8Br2O4 and its molecular weight is 339.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-2,4-dimethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2,4-dimethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medical Research :
- 3,5-dimethoxy-4-hydroxybenzoic acid shows promise in managing sickle cell disease by inhibiting polymerization, providing analgesia, and reducing inflammation (Gamaniel et al., 2000).
Agricultural Applications :
- 2,5-dimethoxybenzoic acid effectively reduces postharvest decay of strawberry fruits, especially when combined with 0.05% Tween 20 (Lattanzio et al., 1996).
Chemical Industry Applications :
- 3,5-dimethoxybenzoic acid has high solubility in ethanol compared to n-butanol, making it suitable for industrial production. Its solubility increases with temperature, which is crucial for process optimization (Feng et al., 2021).
- The synthesis of 3,5-dimethoxyphthalic anhydride, with a 78% yield, is notable for producing substituted anthraquinones, hypericin, and its derivatives (Liu Zuliang, 2007).
Analytical Chemistry :
- 3,5-diBr-PAMB, a related compound, serves as a sensitive spectrophotometric reagent for determining metals like nickel, cobalt, iron, and copper, with potential applications for other metals (Furukawa & Shibata, 1982).
Pharmacological Research :
- Transgenic plants expressing a bacterial detoxification gene achieved herbicide resistance to bromoxynil, demonstrating the potential of genetic modification in crop protection (Stalker et al., 1988).
Propriétés
IUPAC Name |
3,5-dibromo-2,4-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O4/c1-14-7-4(9(12)13)3-5(10)8(15-2)6(7)11/h3H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTFPMUTJOPXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1C(=O)O)Br)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702012 | |
| Record name | 3,5-Dibromo-2,4-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2,4-dimethoxybenzoic acid | |
CAS RN |
35036-55-6 | |
| Record name | 3,5-Dibromo-2,4-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




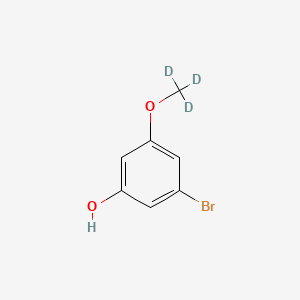
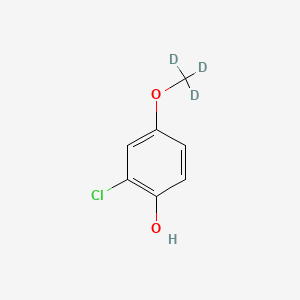
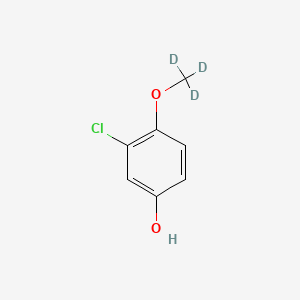
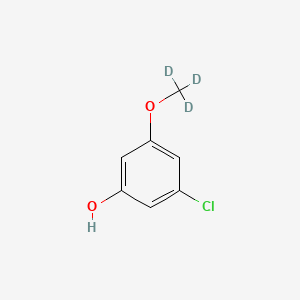


![[2-(4-Aminophenoxy)phenyl]aceticacid](/img/structure/B8135096.png)

